Bazedoxifene-d4 N-Oxide is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of postmenopausal osteoporosis and vasomotor symptoms. This compound has been designed to exhibit specific therapeutic effects while minimizing adverse effects on breast and uterine tissues. Bazedoxifene-d4 N-Oxide is classified under the category of pharmaceutical compounds and is recognized for its role in hormone replacement therapies.
The synthesis of bazedoxifene-d4 N-Oxide involves several key steps, primarily focusing on modifications of the bazedoxifene structure. The synthesis typically begins with the alkylation of a 4-hydroxybenzyl alcohol derivative, followed by various transformations to introduce the indole core and other functional groups.
These steps are crucial for achieving the desired purity and yield of bazedoxifene-d4 N-Oxide, which is typically above 95% as confirmed by high-performance liquid chromatography (HPLC) .
Bazedoxifene-d4 N-Oxide has a complex molecular structure characterized by its unique indole core and various substituents that confer its biological activity. The molecular formula is with a molecular weight of approximately 486.60 g/mol.
Cc1c(c2ccc(O)cc2)n(Cc3ccc(OCC[N+]4([O-])CCCCCC4)cc3)c5ccc(O)cc15
InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3
The structural intricacies allow for selective binding to estrogen receptors, facilitating its therapeutic effects .
Bazedoxifene-d4 N-Oxide undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions are carefully controlled to optimize yield and purity while ensuring that the pharmacological properties are preserved .
Bazedoxifene-d4 N-Oxide functions primarily as a selective estrogen receptor modulator. Its mechanism involves:
Bazedoxifene-d4 N-Oxide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring bioavailability when administered therapeutically .
Bazedoxifene-d4 N-Oxide has several important applications in scientific research and medicine:
The compound's unique profile makes it a valuable asset in both clinical settings and research environments focused on women's health .
Bazedoxifene-d4 N-Oxide is a deuterium-labeled isotopologue of the oxidative metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM). Its systematic name is 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol [4]. The compound incorporates four deuterium atoms at the ethylenic positions of the azepane ring side chain, resulting in a molecular formula of C₃₀H₃₀D₄N₂O₄ and a molecular weight of 490.64 g/mol [1] [4]. Key identifiers include:
Table 1: Chemical Identifiers of Bazedoxifene-d4 N-Oxide
Property | Value | |
---|---|---|
CAS Number | 1794810-68-6 | |
Parent CAS Number | 198481-33-3 (Bazedoxifene) | |
Molecular Formula | C₃₀H₃₀D₄N₂O₄ | |
Molecular Weight | 490.64 g/mol | |
IUPAC Name | See systematic name above | |
Isotopic Enrichment | >95% | [4] |
The deuterium substitution occurs at the β-carbon positions of the ethoxy linker, maintaining the core indole scaffold and tertiary amine N-oxide functionality of the endogenous metabolite [6] [9].
Deuterium labeling, particularly at metabolically vulnerable sites, serves two primary purposes in drug development:
Table 2: Applications of Deuterium Labeling in Pharmacokinetic Studies
Application | Mechanism | Relevance to Bazedoxifene-d4 N-Oxide | |
---|---|---|---|
Metabolic Pathway Tracing | Mass shift in spectrometry | Distinguishes endogenous vs. administered drug metabolites | |
Internal Standardization | Identical chemistry, distinct mass | Quantifies Bazedoxifene N-Oxide in biosamples | |
Stability Studies | Reduced enzymatic degradation (KIE) | Probes oxidation susceptibility of parent drug | [6] [9] |
Bazedoxifene-d4 N-Oxide is an isotopically labeled analog of Bazedoxifene N-Oxide, the primary oxidative metabolite of Bazedoxifene. Structurally, it retains the:
Deuterium is incorporated at the α- and β-positions of the ethoxy group tethering the azepane ring to the phenyl ring (positions resistant to metabolic exchange). This design mirrors the metabolic fate of Bazedoxifene, which undergoes:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: